[1-[(2-Chloro-4-fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanol
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Overview
Description
[1-[(2-Chloro-4-fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanol: is a complex organic compound that features a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(2-Chloro-4-fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution Reagents: Halogens, Nitrating agents, Sulfonating agents
Major Products
Oxidation Products: Ketones, Aldehydes
Reduction Products: Dehydroxylated derivatives
Substitution Products: Halogenated, Nitrated, or Sulfonated derivatives
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it serves as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine
The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry
In the industrial sector, it is used in the production of specialty chemicals and as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of [1-[(2-Chloro-4-fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methoxyphenyl)piperazin-1-yl-9H-pyrido[3,4-b]indol-3-yl)methanone
- Bis(4-fluorophenyl)methanol
Uniqueness
The unique combination of functional groups in [1-[(2-Chloro-4-fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanol imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
[1-[(2-chloro-4-fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFNO2/c1-26-19-6-2-16(3-7-19)13-21(15-25)8-10-24(11-9-21)14-17-4-5-18(23)12-20(17)22/h2-7,12,25H,8-11,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFIYTFASHJJEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(CCN(CC2)CC3=C(C=C(C=C3)F)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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